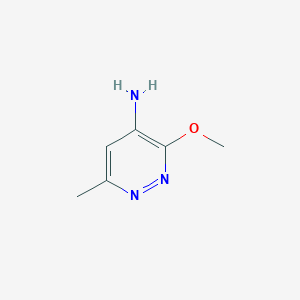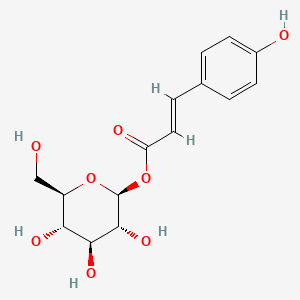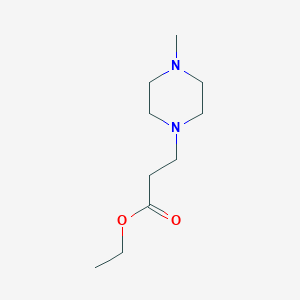
1,1,1-Trifluoro-3-azapent-3-ene
Vue d'ensemble
Description
1,1,1-Trifluoro-3-azapent-3-ene is a useful research compound. Its molecular formula is C4H6F3N and its molecular weight is 125.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis Applications
1,1,1-Trifluoro-3-azapent-3-ene and related compounds have been extensively studied for their applications in organic synthesis. For example, Zhang et al. (2007) demonstrated the use of similar trifluoropropenyl-substituted furans synthesized via palladium-catalyzed cyclization-isomerization, showing the potential of these compounds in complex organic synthesis (Zhang, Zhao, & Lu, 2007). Similarly, Prakash et al. (2011) described a one-pot synthesis method for 1,1,1-trifluoro- and 1,1-difluoro-2,2-diarylethanes, highlighting the versatility of trifluoromethylated compounds in synthesis (Prakash, Paknia, Mathew, Mlostoń, Joschek, & Olah, 2011).
Chemical Properties and Reactions
The chemical properties and reactions of this compound and related compounds have been a subject of research. For example, Banks et al. (1970) studied the photolysis of 2H-hexafluoropropyl azide, which yields nitrogen and 3H-hexafluoro-2-azabut-1-ene (Banks, Berry, McGlinchey, & Moore, 1970). Additionally, Gregory et al. (1971) investigated the photochemical reactions of trifluoroiodomethane with 1,1,1-trifluorobut-2-ene, emphasizing the unique reactivity of these compounds (Gregory, Haszeldine, & Tipping, 1971).
Materials and Molecular Engineering
Trifluoromethylated compounds, including this compound, are also researched for their potential in materials and molecular engineering. For instance, Martín‐Ramos et al. (2013) explored the structure and NIR-luminescence of ytterbium(III) beta-diketonate complexes, assessing the impact of chain length and fluorination (Martín‐Ramos, Pereira da Silva, Lavín, Martín, Lahoz, Chamorro-Posada, Silva, & Martín‐Gil, 2013).
Analytical Chemistry
In analytical chemistry, the study of molecular structure and intramolecular hydrogen bonding is significant. Vakili et al. (2012) investigated the conformations and molecular structure of 1,1,1-trifluoro-5,5-dimethyl-2,4-hexanedione, a compound related to this compound, using density functional theory calculations and experimental spectroscopies (Vakili, Nekoei, Tayyari, Kanaani, & Sanati, 2012).
Safety and Hazards
Propriétés
IUPAC Name |
N-(2,2,2-trifluoroethyl)ethanimine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6F3N/c1-2-8-3-4(5,6)7/h2H,3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEKJNDHIFWVREI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=NCC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80509420 | |
| Record name | (1E)-N-(2,2,2-Trifluoroethyl)ethanimine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80509420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80395-37-5 | |
| Record name | N-Ethylidene-2,2,2-trifluoroethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80395-37-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1E)-N-(2,2,2-Trifluoroethyl)ethanimine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80509420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(1R,2R,3S,5R)-(2,6,6-Trimethyl-3-methylcarbamoyl-bicyclo[3.1.1]hept-2-yl)-carbamic acid tert-butyl ester](/img/structure/B3031797.png)
![(1S,2S,3R,5S)-(2,6,6-Trimethyl-3-methylcarbamoyl-bicyclo[3.1.1]hept-2-yl)-carbamic acid tert-butyl ester](/img/structure/B3031798.png)






![1-[Amino-(4-fluoro-phenyl)-methyl]-naphthalen-2-ol](/img/structure/B3031808.png)
